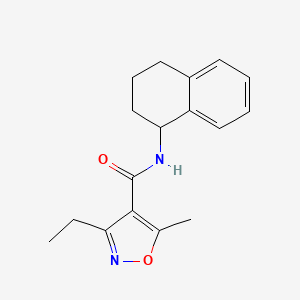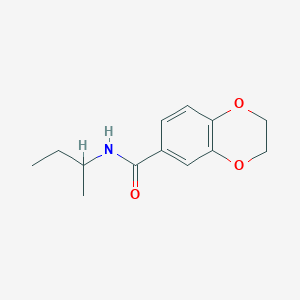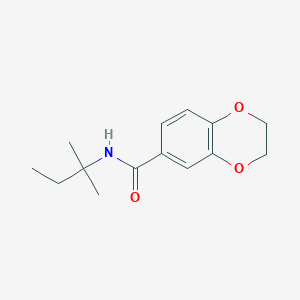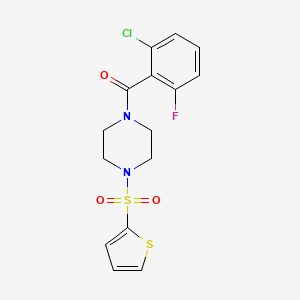
1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine
Descripción general
Descripción
1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine, also known as DBIBP, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DBIBP is a small molecule that has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine is not fully understood. However, it has been proposed that 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine exerts its anti-tumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. The anti-viral activity of 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine is thought to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine has been shown to have various biochemical and physiological effects. In cancer cells, 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine has been shown to induce apoptosis, inhibit cell proliferation, and inhibit cell migration and invasion. Inflammatory cells, 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to exhibit potent anti-tumor, anti-inflammatory, and anti-viral activities. However, there are some limitations to using 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine in lab experiments. 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine. One area of research could be to further investigate the mechanism of action of 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine, particularly its effects on the PI3K/Akt/mTOR and NF-κB signaling pathways. Another area of research could be to explore the potential of 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Additionally, research could be done to optimize the synthesis method of 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine to increase its yield and solubility.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine has been extensively studied for its potential therapeutic applications. In the field of oncology, 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine has been shown to exhibit anti-tumor activity by inhibiting the growth of various cancer cell lines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine has also been studied for its anti-inflammatory properties, where it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 1-(3,4-dichlorobenzyl)-4-isobutyrylpiperazine has been shown to exhibit anti-viral activity against various viruses, including HIV and hepatitis C virus.
Propiedades
IUPAC Name |
1-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O/c1-11(2)15(20)19-7-5-18(6-8-19)10-12-3-4-13(16)14(17)9-12/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZFPBHVEMHWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B4433575.png)
![1-[(2,5-dichlorophenoxy)acetyl]-4-propylpiperazine](/img/structure/B4433583.png)



![1-(2,2-dimethylpropanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4433606.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4433612.png)
![isopropyl 5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4433618.png)




![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2,4,5-trimethoxybenzamide](/img/structure/B4433683.png)
